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Compound of Interest

4-Fluoro-3,5-dimethylbenzyl
Compound Name:
alcohol

cat. No.: B2732626

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery
and materials science. Fluorine's unigue properties—high electronegativity, small size, and the
ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability,
lipophilicity, binding affinity, and pKa.[1] Fluorinated benzyl alcohols, in particular, serve as
versatile intermediates, allowing for the incorporation of a fluorinated benzyl moiety into a wide
array of molecular scaffolds.[2] 4-Fluoro-3,5-dimethylbenzyl alcohol belongs to this valuable
class of reagents, offering a unique substitution pattern that combines the electronic effects of a
fluorine atom with the steric and electronic influence of two methyl groups, making it a
compelling synthon for exploring new chemical space.

Physicochemical and Structural Properties

4-Fluoro-3,5-dimethylbenzyl alcohol is a substituted primary aromatic alcohol. Its core
structure consists of a benzene ring functionalized with a hydroxymethyl group, a fluorine atom,
and two methyl groups. The key physicochemical data for this compound are summarized in
the table below. It is important to note that while fundamental identifiers are well-established,
experimental data such as boiling point and density are not widely reported in the literature and
would typically be determined empirically.
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Property Value Reference(s)
CAS Number 886501-76-4 [3]
Molecular Formula CoH11FO [4]
Molecular Weight 154.18 g/mol [4]
Physical State Liquid [5]
Purity (Typical) =97% [5]
InChi Key MSVQFZNSWAQOHL- 1]

UHFFFAOYSA-N

Spectroscopic Profile

A comprehensive understanding of a molecule's spectroscopic characteristics is essential for
reaction monitoring and quality control. The expected spectroscopic data for 4-Fluoro-3,5-
dimethylbenzyl alcohol are outlined below, based on its structure and data from analogous
compounds. Spectral data for this compound can be sourced from specialized vendors.[6]

¢ H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple and
highly informative.

o Aromatic Protons (Ar-H): A single signal is expected for the two equivalent aromatic
protons. This signal would likely appear around & 6.9-7.1 ppm. Due to coupling with the
adjacent fluorine atom, it may present as a fine triplet or a broadened singlet.

o Benzylic Protons (CH20H): The two benzylic protons are chemically equivalent and should
appear as a singlet around & 4.5-4.7 ppm.

o Hydroxyl Proton (OH): A broad singlet with a variable chemical shift (typically 4 1.5-3.0
ppm, depending on concentration and solvent) is expected for the alcohol proton.

o Methyl Protons (CHs): The six protons of the two equivalent methyl groups will produce a
single, sharp signal around & 2.2-2.3 ppm. This signal may exhibit a small doublet splitting
due to four-bond coupling to the fluorine atom (*JHF).
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e 13C NMR Spectroscopy: The carbon spectrum will clearly show the nine distinct carbon
environments.

o C-F: The carbon directly attached to the fluorine atom will be the most downfield aromatic
signal, expected around & 158-162 ppm, and will exhibit a large one-bond coupling
constant (1JCF) of approximately 240-250 Hz.

o Aromatic Carbons: The other aromatic carbons will appear in the d 115-145 ppm region,
with their specific shifts influenced by the substituents. Carbons adjacent to the fluorine
will show smaller C-F coupling constants.

o Benzylic Carbon (CH20H): The benzylic carbon is expected around 6 64-66 ppm.
o Methyl Carbons (CHs): The methyl carbons will appear upfield, around & 14-16 ppm.

« Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional
groups.

o O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm~1is
characteristic of the alcohol hydroxyl group.

o C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm~1, while aliphatic C-H
stretching from the methyl and methylene groups will be just below 3000 cm~1.

o C=C Stretch: Aromatic ring stretching vibrations are expected in the 1580-1620 cm~1
region.

o C-F Stretch: A strong, sharp absorption band in the 1200-1280 cm~1 region is indicative of
the C-F bond.

e Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and
characteristic fragmentation patterns.

o Molecular lon (M*): The molecular ion peak should be observed at m/z = 154.

o Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of
water ([M-H20]* at m/z = 136) and the loss of the hydroxymethyl radical ([M-CH20H]* at
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m/z = 123).

Synthesis Protocol

4-Fluoro-3,5-dimethylbenzyl alcohol can be reliably synthesized via the reduction of its
corresponding aldehyde, 4-Fluoro-3,5-dimethylbenzaldehyde, which is a commercially
available starting material.[7][8] The use of sodium borohydride (NaBHa4) in an alcoholic solvent
is a mild, efficient, and highly selective method for this transformation.

Workflow for Synthesis
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Caption: Synthesis workflow for 4-Fluoro-3,5-dimethylbenzyl alcohol.
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Step-by-Step Experimental Protocol

Reaction Setup: To a round-bottom flask charged with 4-fluoro-3,5-dimethylbenzaldehyde
(1.0 eq), add anhydrous methanol (approx. 0.2 M concentration). Stir the solution until the
aldehyde is fully dissolved.

Reduction: Cool the flask in an ice-water bath to 0 °C. Add sodium borohydride (NaBHa4, 1.1
eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M
HCI until the solution is neutral to slightly acidic (pH ~6-7) and gas evolution ceases.

Workup: Remove the methanol from the reaction mixture using a rotary evaporator. Add ethyl
acetate to the remaining aqueous layer and transfer to a separatory funnel.

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic
layers.

Isolation: Wash the combined organic layers with saturated sodium chloride (brine) solution,
dry over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under reduced pressure
to yield the crude product.

Purification: Purify the crude oil by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-fluoro-3,5-
dimethylbenzyl alcohol.

Chemical Reactivity and Synthetic Potential

The reactivity of 4-fluoro-3,5-dimethylbenzyl alcohol is governed by its primary alcohol

functional group. The electronic nature of the substituted aromatic ring—influenced by the

electron-withdrawing fluorine and electron-donating methyl groups—modulates the reactivity of

the benzylic position.
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Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents like
pyridinium chlorochromate (PCC) will yield the parent aldehyde, 4-fluoro-3,5-
dimethylbenzaldehyde. Stronger oxidizing agents, such as potassium permanganate
(KMnOa4) or chromic acid, will lead to the corresponding carboxylic acid, 4-fluoro-3,5-
dimethylbenzoic acid.[9]

Esterification: It readily undergoes esterification with carboxylic acids (Fischer esterification),
acid chlorides, or anhydrides in the presence of a suitable catalyst or base to form various
esters.

Etherification: The alcohol can be converted to its corresponding alkoxide with a strong base
(e.g., NaH) and subsequently reacted with an alkyl halide (Williamson ether synthesis) to
form benzyl ethers.

Halogenation: The hydroxyl group can be substituted by a halogen using reagents like SOCI2
(for chlorides) or PBrs (for bromides) to produce the corresponding 4-fluoro-3,5-
dimethylbenzyl halide, a versatile electrophile for subsequent C-C or C-N bond-forming
reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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